molecular formula C18H19FN2O3S B3012626 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922004-69-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B3012626
CAS No.: 922004-69-1
M. Wt: 362.42
InChI Key: CTLVJZIKBDESIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a 1-ethyl-2-oxo-tetrahydroquinoline core linked to a 2-fluorophenylmethanesulfonamide group. The ethyl group at the 1-position of the tetrahydroquinoline ring and the 2-fluorophenyl substituent are critical for its stereoelectronic properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-21-17-9-8-15(11-13(17)7-10-18(21)22)20-25(23,24)12-14-5-3-4-6-16(14)19/h3-6,8-9,11,20H,2,7,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLVJZIKBDESIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Ethyl Group: : The ethyl group can be introduced via alkylation reactions. This step often involves the use of ethyl halides and a base such as sodium hydride or potassium carbonate.

  • Attachment of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

  • Formation of the Methanesulfonamide Moiety: : The final step involves the sulfonylation of the amine group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the tetrahydroquinoline core, converting it to an alcohol.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Impact on Properties References
Target Compound :
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide
- 1-Ethyl group on tetrahydroquinoline
- 2-Fluorophenylmethanesulfonamide
C₁₉H₂₀FN₂O₃S (inferred) ~366.4 (estimated) Reference compound for comparison Balanced lipophilicity; moderate steric bulk
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide - 1-Propyl group
- Unsubstituted phenylmethanesulfonamide
C₁₉H₂₂N₂O₃S 370.5 Longer alkyl chain (propyl vs. ethyl) Increased lipophilicity; altered metabolic stability
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide - 3-Chlorophenylmethanesulfonamide C₁₈H₁₈ClN₂O₃S 378.9 Chlorine substituent (electron-withdrawing) vs. fluorine Enhanced electrophilicity; potential for stronger halogen bonding
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide - 3-Fluorobenzenesulfonamide (direct aryl sulfonamide) C₁₇H₁₇FN₂O₃S 348.4 Sulfonamide attached directly to benzene ring vs. methylene linker Reduced steric hindrance; possible differences in target engagement
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide - Bicyclic terpene-derived substituent C₁₉H₂₄N₂O₄S 376.5 Bulky bicyclic group replacing ethyl/fluorophenyl Increased steric bulk; potential for improved selectivity or solubility challenges

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethyl group and a methanesulfonamide moiety attached to a 2-fluorophenyl group. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S with a molecular weight of approximately 374.48 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
  • Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cell function and behavior.
  • Nucleic Acid Interaction : The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antiviral Activity

Studies have shown that related compounds within the tetrahydroquinoline class demonstrate antiviral properties. For instance, derivatives have been noted for their inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This suggests that this compound may also possess similar antiviral capabilities.

Anticancer Properties

Preliminary studies indicate potential anticancer effects. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms through which this compound may exert these effects require further investigation but could involve modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

There is emerging evidence that compounds in this class may exhibit anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation. The precise pathways involved in these effects are still being elucidated.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various tetrahydroquinoline derivatives, including this compound. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression and viral replication .

Study Findings
Study 1Demonstrated antiviral activity against influenza A; IC50 values indicated effective inhibition at low concentrations.
Study 2Showed potential anticancer activity in vitro with significant reduction in cell viability in multiple cancer cell lines.
Study 3Reported anti-inflammatory effects in animal models; reduced levels of pro-inflammatory cytokines were observed.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the tetrahydroquinoline core. Key steps include:

  • Sulfonamide formation : Reacting a chlorosulfonic acid derivative with the amine group of the tetrahydroquinoline scaffold under controlled conditions (e.g., dichloromethane, room temperature) .
  • Fluorophenyl substitution : Coupling the 2-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Purification : Use column chromatography or recrystallization to achieve >95% purity. Monitor purity via HPLC or LC-MS.

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, refine data using programs like SHELXL (robust for small-molecule structures) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of rotamers (e.g., methanesulfonamide group at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .

Q. How can researchers predict physicochemical properties relevant to solubility and bioavailability?

Use computational tools to estimate:

  • Polar surface area (PSA) : ~82.08 Ų (indicates moderate membrane permeability) .
  • LogP : Predicted via software like MarvinSketch; experimental validation via shake-flask method.
  • Acid dissociation constant (pKa) : Predicted ~4.37 (suggests ionization at physiological pH) .

Advanced Research Questions

Q. How should contradictory data in biological activity assays be resolved?

  • Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorogenic substrates) and cell-based assays (e.g., cytotoxicity profiling) .
  • Control experiments : Test for off-target effects using structurally related inactive analogs.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this scaffold?

  • Analog synthesis : Modify the ethyl group on the tetrahydroquinoline or the fluorophenyl moiety.
  • Biological profiling : Screen analogs against target enzymes (e.g., kinases, proteases) and assess IC₅₀ shifts.
  • Computational docking : Map binding interactions using AutoDock Vina or Schrödinger Suite, leveraging crystallographic data .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be addressed?

  • Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned datasets and PART instructions for disordered regions .
  • Validation tools : Check R-factors and electron density maps (e.g., omit maps) to confirm ligand placement .

Q. What methodologies are recommended for studying metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Metabolite identification : Use high-resolution MSⁿ to detect hydroxylation or sulfonamide cleavage products .

Key Considerations for Experimental Design

  • Solvent selection : Use tetrahydrofuran (THF) or acetone for reactions requiring aprotic polar conditions .
  • Stability testing : Store the compound under inert gas (N₂/Ar) at −20°C to prevent sulfonamide hydrolysis.
  • Toxicity screening : Follow OECD guidelines for acute toxicity assays in model organisms (e.g., zebrafish embryos).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.